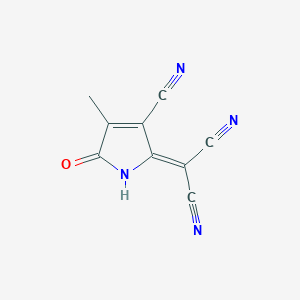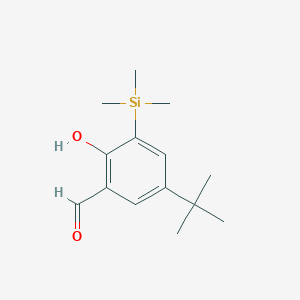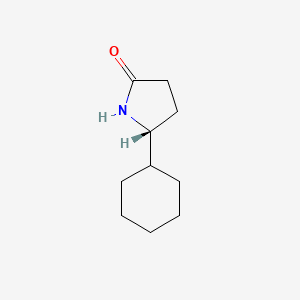![molecular formula C13H19NO2 B15052382 [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropyl group, a 3-methyl-benzyl group, and an amino-acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methyl-benzyl group.
Amination: The acylated product is then subjected to amination to introduce the amino group.
Alkylation: The final step involves the alkylation of the amino group with isopropyl halide to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Isopropyl-(2-methyl-benzyl)-amino]-acetic acid
- [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
- [Isopropyl-(3-ethyl-benzyl)-amino]-acetic acid
Uniqueness
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with enzymes and receptors, leading to distinct pharmacological and biochemical properties.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-[(3-methylphenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14(9-13(15)16)8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MNXDMBUMWZOMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN(CC(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)


![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)



![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)

